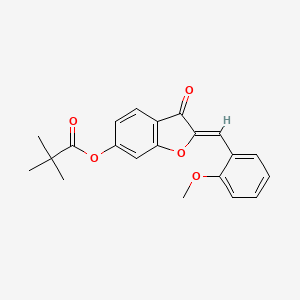

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

CAS No.: 622824-03-7

Cat. No.: VC7462867

Molecular Formula: C21H20O5

Molecular Weight: 352.386

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 622824-03-7 |

|---|---|

| Molecular Formula | C21H20O5 |

| Molecular Weight | 352.386 |

| IUPAC Name | [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11- |

| Standard InChI Key | RSLNRTFFCUVSNK-WQRHYEAKSA-N |

| SMILES | CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |

Introduction

Structural Characteristics and Molecular Design

Core Benzofuran Architecture

The benzofuran core consists of a fused benzene and furan ring system, which provides a rigid planar structure conducive to π-π stacking interactions . In (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate, the 3-oxo group introduces electron-withdrawing effects, while the 2-methoxybenzylidene moiety contributes steric bulk and hydrogen-bonding capabilities. The pivalate (2,2-dimethylpropanoyl) ester at position 6 enhances lipophilicity, a critical factor in membrane permeability for bioactive molecules .

Stereochemical Considerations

The (Z)-configuration of the benzylidene double bond ensures spatial proximity between the methoxy group and the benzofuran core, influencing intramolecular interactions. Density functional theory (DFT) studies on analogous compounds, such as (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone, reveal that planar configurations maximize conjugation and stabilize adsorption onto carbon nanomaterials . These findings suggest that the (Z)-isomer of the target compound may exhibit similar interfacial behaviors in material science applications .

Synthetic Methodologies

Condensation and Functionalization

Synthesis typically begins with the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the benzylidene intermediate. Subsequent esterification with pivaloyl chloride in the presence of a base (e.g., pyridine) yields the final product. Reaction optimization studies on related benzofuran derivatives emphasize the importance of temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the ester group .

Chemical Reactivity and Stability

Hydrolytic Susceptibility

The pivalate ester demonstrates moderate stability under neutral conditions but undergoes rapid hydrolysis in basic environments. Kinetic studies on analogous esters reveal half-lives of <1 hour in 0.1 M NaOH, attributed to nucleophilic attack at the carbonyl carbon. This liability necessitates careful pH control during storage and formulation.

Electrophilic Substitution

The electron-rich benzofuran core participates in electrophilic aromatic substitution (EAS) at the 5-position. Computational studies predict that nitration or sulfonation would proceed preferentially at this site due to directive effects from the 3-oxo group . Such reactivity could be exploited to derivatize the compound for structure-activity relationship (SAR) studies .

Material Science Applications

Adsorption onto Nanomaterials

DFT calculations for (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone reveal strong adsorption onto graphene surfaces (Eₐds = −41.19 kcal/mol), driven by van der Waals interactions and π-orbital overlap . The planar geometry of the target compound likely facilitates similar adsorption behavior, positioning it as a candidate for sensor coatings or catalytic supports .

Solid-State Interactions

Hirshfeld surface analysis of crystalline benzofuran derivatives identifies dominant H···H (52.3%) and C···H (28.1%) contacts, which stabilize lattice structures . These interactions may influence the solubility and melting point of the target compound, with implications for crystallization protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume